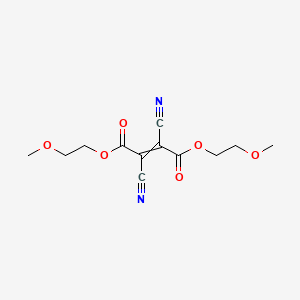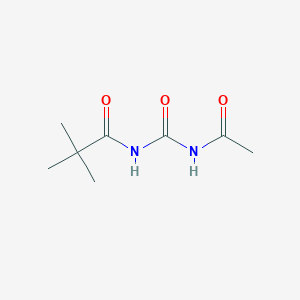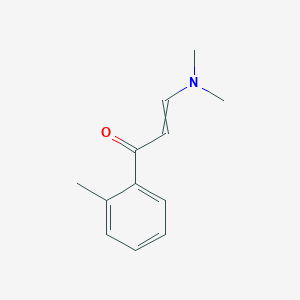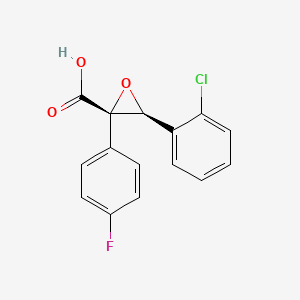
Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate: is an organic compound with the molecular formula C₁₂H₁₄N₂O₆ and a molecular weight of 282.25 g/mol . This compound is characterized by the presence of two methoxyethyl groups and two cyano groups attached to a butenedioate backbone. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate typically involves the reaction of 2-methoxyethanol with a suitable dicyanobut-2-enedioate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce cyano groups into peptides and proteins, which can then be further modified for various applications .
Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action of Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate involves its ability to undergo various chemical transformations. The cyano groups can participate in nucleophilic addition reactions, while the methoxyethyl groups can undergo substitution reactions. These properties make it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Diethylene glycol dimethyl ether (Diglyme): Similar in structure but lacks the cyano groups.
Bis(2-methoxyethyl)amine: Contains amine groups instead of cyano groups.
Bis(2-methoxyethyl)phthalate: Contains a phthalate backbone instead of a butenedioate backbone .
Uniqueness: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate is unique due to the presence of both methoxyethyl and cyano groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
833447-39-5 |
|---|---|
Fórmula molecular |
C12H14N2O6 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C12H14N2O6/c1-17-3-5-19-11(15)9(7-13)10(8-14)12(16)20-6-4-18-2/h3-6H2,1-2H3 |
Clave InChI |
KASHDYHSSZTBMP-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)C(=C(C#N)C(=O)OCCOC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)
amino}methyl)phenol](/img/structure/B14200441.png)

![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)

![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)
